3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
CAS No.: 2090318-51-5
Cat. No.: VC11672490
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090318-51-5 |
|---|---|
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde |
| Standard InChI | InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3 |
| Standard InChI Key | OQJPHZWUIWDNOB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)OC(F)F)C=O |
| Canonical SMILES | CC1=CC(=CC(=C1F)OC(F)F)C=O |
Introduction
Chemical Identity and Structural Features
The IUPAC name 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde systematically describes its substituent arrangement. The compound’s canonical SMILES string, CC1=CC(=CC(=C1F)OC(F)F)C=O, encodes its topology: a methyl group at position 5, fluorine at position 4, and a difluoromethoxy group at position 3, with the aldehyde functional group at position 1. The presence of electronegative fluorine atoms and the electron-withdrawing aldehyde group influences its reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.
Key molecular descriptors include:
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Exact Mass: 204.04 g/mol (calculated from isotopic composition)
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LogP: Estimated at 2.75, indicating moderate lipophilicity .
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Topological Polar Surface Area (TPSA): 26.3 Ų, suggesting limited hydrogen-bonding capacity .
The Standard InChIKey OQJPHZWUIWDNOB-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features, enabling precise database searches.
Synthesis and Reaction Pathways
Core Synthetic Strategies
A patented method for analogous difluoromethoxybenzaldehydes involves formylation of substituted toluene derivatives via the Gattermann–Koch reaction, employing hydrogen fluoride and carbon monoxide under high pressure . For 3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde, a plausible route starts with 4-fluoro-3-hydroxy-5-methylbenzaldehyde, which undergoes difluoromethylation using chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate.
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s fluorine-rich structure enhances metabolic stability and membrane permeability, making it valuable in drug discovery. It has been employed as a building block for:
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Kinase Inhibitors: The difluoromethoxy group improves binding affinity to ATP pockets in kinases .
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Anti-inflammatory Agents: Aldehyde derivatives modulate COX-2 activity through covalent binding .
Fluorescent Probes
Functionalization at the aldehyde position with hydrazine derivatives yields Schiff base ligands for metal-ion detection. For instance, coordination with Zn²⁺ produces fluorescent complexes used in cellular imaging .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 7.71–8.10 (m, 3H, Ar-H), 2.38 (s, 3H, CH₃).
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¹³C NMR: δ 191.2 (CHO), 153.7 (d, J = 249 Hz, C-F), 120.4 (q, J = 256 Hz, OCF₂).
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F).
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile-water) achieves baseline separation with a retention time of 7.01 minutes under gradient elution .
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